molecular formula C18H21Cl2N3O2S B2910161 N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921526-66-1

N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2910161
CAS No.: 921526-66-1
M. Wt: 414.35
InChI Key: BGBDIKBDDSVIGT-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic imidazole-based acetamide derivative characterized by a cyclopentyl group, a 2,4-dichlorobenzyl thioether linkage, and a hydroxymethyl substituent on the imidazole ring. The dichlorobenzyl group likely enhances lipophilicity and receptor-binding affinity, while the hydroxymethyl moiety may improve solubility and metabolic stability .

Properties

IUPAC Name

N-cyclopentyl-2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2S/c19-13-6-5-12(16(20)7-13)11-26-18-21-8-15(10-24)23(18)9-17(25)22-14-3-1-2-4-14/h5-8,14,24H,1-4,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBDIKBDDSVIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=C(C=C(C=C3)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps, including the formation of the imidazole ring, introduction of the thioether group, and acylation. Common reagents used in these reactions include:

    Imidazole Formation: Starting materials such as glyoxal, ammonia, and formaldehyde.

    Thioether Introduction: 2,4-dichlorobenzyl chloride and a suitable thiol.

    Acylation: Cyclopentylamine and acetic anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound that has potential applications in several fields. Its structure is characterized by a cyclopentyl group, a thioether linkage with a dichlorobenzyl moiety, and an imidazole ring. The molecular formula of this compound is C18H21Cl2N3O2S, and it has a molecular weight of 448.5 g/mol.

Potential Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry The imidazole ring contributes to potential biological activities, making it useful in medicinal chemistry.
  • Pharmacological Contexts This compound exhibits significant biological activity, particularly in pharmacological contexts. Compounds with imidazole rings are often associated with diverse biological effects. The precise biological mechanisms and efficacy of this compound require further investigation through experimental studies.
  • Binding Affinity Studies Interaction studies involving this compound focus on its binding affinity to various biological targets. Understanding these interactions is crucial for determining its pharmacological profile.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to the presence of functional groups such as the imidazole and acetamide functionalities. These groups enable various reactions, which are essential for understanding the compound's stability and reactivity under physiological conditions.

Structural Similarity

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamideContains a dichlorophenoxy group instead of thioetherAntimicrobial properties
2-(4-chloroanilino)-5-hydroxymethylimidazoleSimilar imidazole core; lacks cyclopentyl groupAntifungal activity
5-(hydroxymethyl)-1H-imidazole derivativesVariations in substituents on the imidazole ringDiverse pharmacological effects

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Affecting Cellular Pathways: Influencing cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Several compounds in the evidence share the imidazole-thioacetamide scaffold but differ in aromatic substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reference
N-cyclopentyl-2-(2-((2-fluorophenyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide C19H23FN4O3S 406.5 2-fluorophenyl, hydroxymethyl Not reported
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide C21H17ClN4OS2 441.0 4-chlorophenyl, p-tolyl, thiazole Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) C21H21ClN4O2S2 468.5 4-chlorobenzyl, isopropylphenol 132–134

Key Observations :

  • Bioactivity : Thiadiazole analogs (e.g., 5e) with chlorobenzyl substituents exhibit moderate yields (74–88%) and melting points (132–170°C), suggesting stable crystalline forms .
Comparison with Imidazole Derivatives Incorporating Heterocycles

Compounds with triazole or thiazole moieties () demonstrate how heterocyclic modifications influence physicochemical and biological properties:

Compound Name Molecular Formula Heterocycle Key Functional Groups Reference
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) C30H22BrN7O2S Triazole-thiazole Bromophenyl, benzodiazole
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide C21H20N2O3S2 Imidazole-sulfonyl Benzenesulfonyl, cyclopropyl

Key Observations :

  • Heterocyclic Diversity : Triazole-thiazole hybrids (e.g., 9c) exhibit complex binding modes in molecular docking studies, suggesting enhanced target specificity .
  • Electron-Withdrawing Groups : Sulfonyl groups (as in ) may reduce metabolic degradation compared to thioether linkages in the target compound.

Thermal Stability :

  • Melting points for thiadiazole analogs (132–170°C, ) exceed those of many imidazole derivatives (e.g., 135–140°C for ), suggesting stronger crystalline packing in thiadiazoles.

Biological Activity

N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Cyclopentyl group : A cyclic alkane that contributes to the lipophilicity of the compound.
  • Imidazole ring : A five-membered ring containing two nitrogen atoms, known for its role in biological activity.
  • Thioether linkage : The presence of a sulfur atom bonded to a benzyl group, which may influence the compound's reactivity and biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory mediators, potentially through mechanisms similar to those observed in other imidazole derivatives. For example, compounds with imidazole scaffolds have shown inhibition of cyclooxygenase enzymes (COX) which are pivotal in inflammatory pathways .
  • Antimicrobial Properties : The presence of the thioether group has been linked to enhanced antimicrobial activity against various pathogens. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : In vitro studies have shown that this compound can induce cell death in cancer cell lines, suggesting potential use in oncology. The mechanisms may involve apoptosis and necroptosis pathways, akin to other cytotoxic agents .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the imidazole ring and the thioether moiety significantly influence biological activity. For instance:

  • Substituents on the benzyl group can enhance or diminish activity depending on their electronic and steric properties.
  • Alterations in the cyclopentyl group can affect the lipophilicity and overall bioavailability of the compound.

Case Study 1: Anti-inflammatory Efficacy

A study investigated the anti-inflammatory effects of N-cyclopentyl derivatives in a rat model of adjuvant arthritis. The results showed a significant reduction in paw swelling and inflammatory markers, indicating that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Testing

In another study, N-cyclopentyl derivatives were tested against a panel of bacterial strains. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an antimicrobial agent .

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